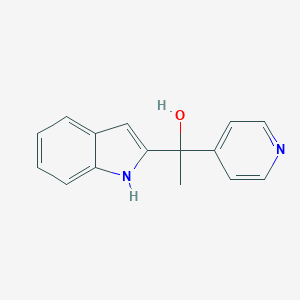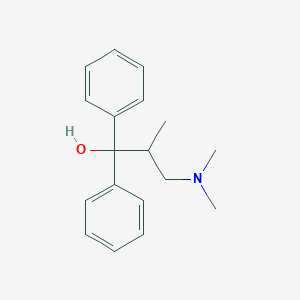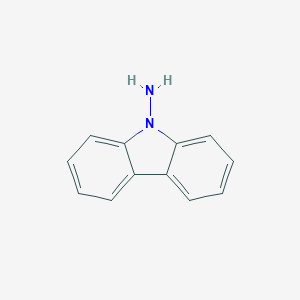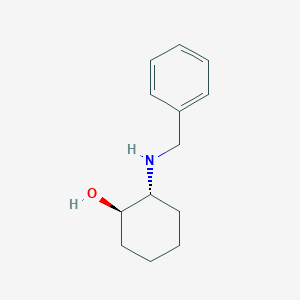
2-Methoxy-5-(2-nitroethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methoxy-5-(2-nitroethyl)phenol” is a chemical compound with the molecular formula C9H11NO4 . It’s a member of the phenols, which are aromatic compounds with a hydroxyl group attached to a carbon atom in the aromatic ring .
Synthesis Analysis
The synthesis of phenol derivatives like “2-Methoxy-5-(2-nitroethyl)phenol” has been a subject of research. Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups .Molecular Structure Analysis
The molecular structure of “2-Methoxy-5-(2-nitroethyl)phenol” consists of a phenol group (an aromatic ring with a hydroxyl group) and a methoxy group (a methyl ether) attached to the aromatic ring .Applications De Recherche Scientifique
Nitrated Phenols in the Atmosphere
Nitrated phenols, including compounds similar to 2-Methoxy-5-(2-nitroethyl)phenol, have been extensively studied for their atmospheric presence and effects. These compounds can originate from various sources, including combustion processes and hydrolysis of pesticides. They play significant roles in atmospheric chemistry, including acting as intermediates in the formation of secondary organic aerosols. The study by Harrison et al. (2005) reviews the occurrence, sources, and analytical techniques for nitrophenols in the atmosphere, emphasizing the need for further research to clarify the processes leading to their environmental presence (Harrison et al., 2005).
Phenolic Compounds and Their Bioactivities
Phenolic compounds, such as syringic acid and pterostilbene, which share structural features with 2-Methoxy-5-(2-nitroethyl)phenol, have been the focus of numerous studies due to their therapeutic applications and industrial importance. For instance, syringic acid exhibits a wide range of therapeutic applications, including antioxidant, antimicrobial, and anti-inflammatory activities. It demonstrates the potential of phenolic compounds in biomedicine and bioremediation applications (Srinivasulu et al., 2018). Similarly, pterostilbene has been reviewed for its beneficial effects on diabetes, liver steatosis, and serum lipids, further highlighting the health-promoting effects of methoxylated phenolic compounds (Gómez-Zorita et al., 2019).
Phenolics in Environmental and Industrial Applications
Phenolic compounds are also significant in environmental applications, such as in the adsorption of pollutants from water. Studies have explored the use of various materials for the removal of phenol and its derivatives, highlighting the role of phenolic compounds in environmental remediation efforts (Kumar et al., 2007). Additionally, the catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, demonstrates the industrial importance of transforming phenolic compounds into valuable chemical products (Tarabanko & Tarabanko, 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-5-(2-nitroethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-3,6,11H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIMUCQQHDXMIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356197 |
Source


|
| Record name | 2-methoxy-5-(2-nitroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(2-nitroethyl)phenol | |
CAS RN |
322474-09-9 |
Source


|
| Record name | 2-methoxy-5-(2-nitroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



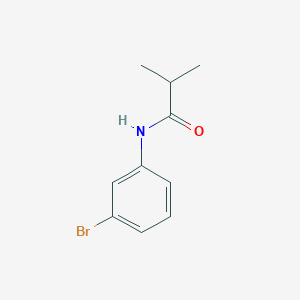
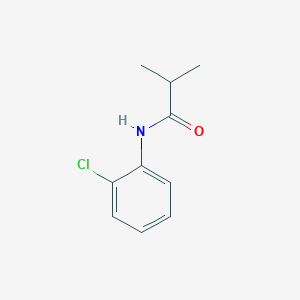
![1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione](/img/structure/B184541.png)

